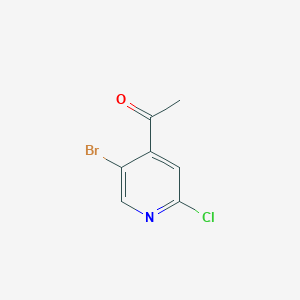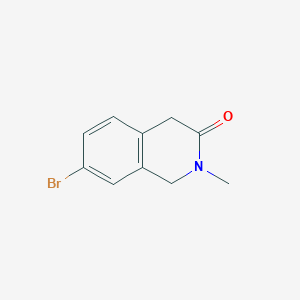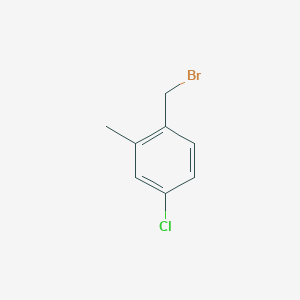
1-(2-氨基乙基)吡咯烷-2,5-二酮
描述
1-(2-Aminoethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring with an aminoethyl substituent at the 1-position and two keto groups at the 2 and 5 positions. This compound is of significant interest due to its versatile applications in medicinal chemistry and its role as a building block in the synthesis of various bioactive molecules .
科学研究应用
1-(2-Aminoethyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide with an appropriate amine derivative under controlled conditions . This reaction typically requires a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-(2-aminoethyl)pyrrolidine-2,5-dione often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications .
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
作用机制
The mechanism of action of 1-(2-aminoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Pyrrolidine-2,5-dione: A structurally related compound with similar applications in medicinal chemistry.
1-Ethyl-pyrrolidine-2,5-dione: Another derivative with distinct pharmacological properties.
N-substituted carboxylic acid imides: A broader class of compounds that includes 1-(2-aminoethyl)pyrrolidine-2,5-dione.
Uniqueness: 1-(2-Aminoethyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group allows for versatile chemical modifications, making it a valuable scaffold in drug design and synthesis .
属性
IUPAC Name |
1-(2-aminoethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMHDDMXRVUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-(2-aminoethyl)pyrrolidine-2,5-dione in the synthesis of metal complexes?
A1: 1-(2-Aminoethyl)pyrrolidine-2,5-dione serves as a precursor to the Schiff base ligand HL1. This ligand, characterized by its nitrogen and oxygen donor atoms, can coordinate with metal ions []. The resulting metal complexes are of interest due to their potential applications in various fields, including catalysis and materials science.
Q2: How was the structure of the synthesized Schiff base ligand HL1 confirmed in this study?
A2: The study employed various spectroscopic techniques to confirm the structure of HL1. These included Fourier-Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible Spectroscopy (UV-Vis), mass spectrometry, and 1H Nuclear Magnetic Resonance (1HNMR) spectroscopy. Additionally, elemental analysis (C.H.N) was performed to determine the purity of the synthesized ligand [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


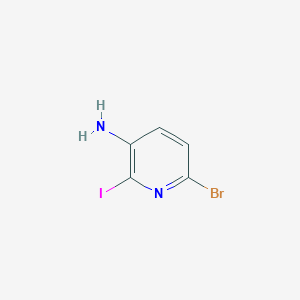

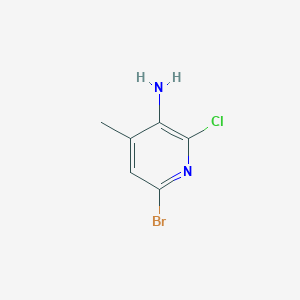
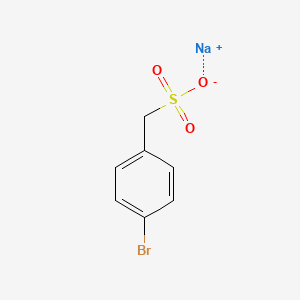
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)


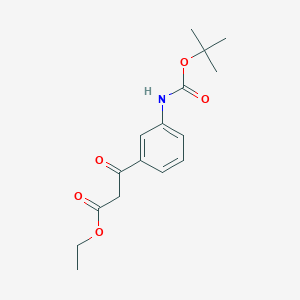
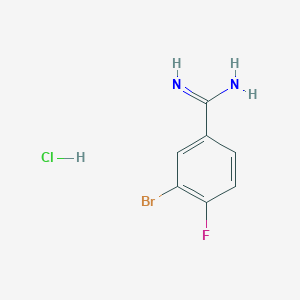
![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)
